molecular formula C25H25NO2 B12879421 N,N-Dibenzyl-2-methoxy-3,5-dimethyl-1-benzofuran-6-amine CAS No. 103494-32-2

N,N-Dibenzyl-2-methoxy-3,5-dimethyl-1-benzofuran-6-amine

Cat. No.: B12879421
CAS No.: 103494-32-2
M. Wt: 371.5 g/mol
InChI Key: FUZHECIUOBRVOG-UHFFFAOYSA-N
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Description

N,N-Dibenzyl-2-methoxy-3,5-dimethyl-1-benzofuran-6-amine is a benzofuran-derived amine featuring a methoxy group at position 2, methyl substituents at positions 3 and 5, and two benzyl groups attached to the nitrogen at position 4. The benzofuran core imparts aromaticity and rigidity, while the substituents modulate electronic and steric properties. The methoxy group enhances electron density via resonance, and the 3,5-dimethyl groups contribute steric bulk. This compound is structurally distinct from simpler benzofuran amines due to its poly-substitution pattern, making it a candidate for specialized applications in medicinal chemistry or materials science .

Properties

CAS No.

103494-32-2

Molecular Formula

C25H25NO2

Molecular Weight

371.5 g/mol

IUPAC Name

N,N-dibenzyl-2-methoxy-3,5-dimethyl-1-benzofuran-6-amine

InChI

InChI=1S/C25H25NO2/c1-18-14-22-19(2)25(27-3)28-24(22)15-23(18)26(16-20-10-6-4-7-11-20)17-21-12-8-5-9-13-21/h4-15H,16-17H2,1-3H3

InChI Key

FUZHECIUOBRVOG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1N(CC3=CC=CC=C3)CC4=CC=CC=C4)OC(=C2C)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dibenzyl-2-methoxy-3,5-dimethylbenzofuran-6-amine typically involves the reaction of 2-methoxy-3,5-dimethylbenzofuran with benzylamine under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to maximize efficiency and minimize waste, ensuring a consistent supply of high-quality product.

Chemical Reactions Analysis

Types of Reactions

N,N-Dibenzyl-2-methoxy-3,5-dimethylbenzofuran-6-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced products.

    Substitution: The benzyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The reactions are typically carried out under controlled temperature and pressure to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

N,N-Dibenzyl-2-methoxy-3,5-dimethylbenzofuran-6-amine has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N-Dibenzyl-2-methoxy-3,5-dimethylbenzofuran-6-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Triazine-Benzofuran Hybrids

  • N-(5-Chloro-2-methoxyphenyl)-6-(3-methyl-1-benzofuran-2-yl)-1,3,5-triazine-2,4-diamine ():

    • Core Structure : Combines a triazine ring with a benzofuran moiety.
    • Substituents : Features a chloro-methoxyphenyl group and a 3-methylbenzofuran.
    • Key Differences : The triazine core introduces nitrogen-rich heterocyclic character, contrasting with the benzofuran-amine backbone of the target compound. The chloro group enhances electrophilicity, while the single methoxy group aligns with the target’s 2-methoxy substitution .
  • 6-(1-benzofuran-2-yl)-2-N-(3,5-dichlorophenyl)-1,3,5-triazine-2,4-diamine ():

    • Core Structure : Triazine with benzofuran and dichlorophenyl groups.
    • Substituents : 3,5-Dichlorophenyl provides strong electron-withdrawing effects, contrasting with the electron-donating methoxy and methyl groups in the target compound.
    • Lipophilicity : Higher due to chlorine atoms compared to the target’s methyl and benzyl groups .
  • 6-(1-benzofuran-2-yl)-2-N-(2,3-dimethylphenyl)-1,3,5-triazine-2,4-diamine (): Core Structure: Similar triazine-benzofuran hybrid. Substituents: 2,3-Dimethylphenyl offers moderate steric hindrance, less pronounced than the target’s 3,5-dimethylbenzofuran. Electronic Profile: Methyl groups on the phenyl ring are less electron-donating than the benzofuran’s methoxy group .

Benzylamine Derivatives

  • N-benzyl-6-(3,5-dimethyl-1H-pyrazol-1-yl)-1,2,4,5-tetrazin-3-amine (): Core Structure: Tetrazine ring with pyrazole and benzyl groups. Functionality: The tetrazine core is highly electron-deficient, contrasting with the electron-rich benzofuran .

Comparative Data Table

Compound Name Core Structure Key Substituents Molecular Formula Molecular Weight (g/mol) Notable Features
This compound Benzofuran-amine 2-OCH₃, 3,5-CH₃, N,N-dibenzyl C₂₅H₂₅NO₂ 383.48 High lipophilicity, steric bulk
N-(5-Chloro-2-methoxyphenyl)-6-(3-methylbenzofuran-2-yl)-1,3,5-triazine-2,4-diamine Triazine-benzofuran 5-Cl, 2-OCH₃ phenyl; 3-CH₃ benzofuran C₂₀H₁₆ClN₅O₂ 405.83 Nitrogen-rich core, electrophilic Cl
6-(1-benzofuran-2-yl)-N-(3,5-dichlorophenyl)-1,3,5-triazine-2,4-diamine Triazine-benzofuran 3,5-Cl₂ phenyl; benzofuran C₁₈H₁₁Cl₂N₅O 400.22 High electron-withdrawing character
N-benzyl-6-(3,5-dimethylpyrazol-1-yl)-1,2,4,5-tetrazin-3-amine Tetrazine Benzyl; 3,5-dimethylpyrazole C₁₄H₁₅N₇ 281.32 Electron-deficient tetrazine core

Key Research Findings

Electronic Effects : The target compound’s 2-methoxy group enhances resonance stabilization, while triazine analogs (e.g., ) rely on halogen substituents for electronic modulation. This difference may influence binding affinities in biological systems .

Lipophilicity: N,N-Dibenzyl substitution increases logP compared to mono-benzyl or phenyl-substituted analogs (e.g., ), suggesting improved membrane permeability but lower aqueous solubility .

Synthetic Complexity : The target compound’s multi-substituted benzofuran skeleton likely requires more intricate synthetic routes than triazine derivatives, which are often assembled via cyclocondensation .

Biological Activity

N,N-Dibenzyl-2-methoxy-3,5-dimethyl-1-benzofuran-6-amine (CAS No. 103494-32-2) is a compound characterized by its unique structural features, including a benzofuran ring and multiple substituents. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C25H25NO2, with a molecular weight of 371.5 g/mol. The compound exhibits a complex structure that contributes to its biological interactions.

PropertyValue
CAS Number103494-32-2
Molecular FormulaC25H25NO2
Molecular Weight371.5 g/mol
IUPAC NameThis compound
InChI KeyFUZHECIUOBRVOG-UHFFFAOYSA-N

This compound is believed to interact with various biological targets, primarily through modulation of receptor activity. The compound may act as an allosteric modulator for certain G-protein-coupled receptors (GPCRs), which are critical in numerous signaling pathways.

Key Mechanisms:

  • Receptor Binding: The compound may bind to specific GPCRs or other molecular targets, influencing their activity.
  • Enzyme Interaction: It may inhibit or activate enzymes involved in metabolic pathways, altering physiological responses.
  • Cell Signaling Modulation: By affecting intracellular signaling cascades, it can lead to changes in cell behavior.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antiviral Activity: Preliminary studies suggest potential antiviral properties against various viruses, including herpes simplex virus (HSV) and cytomegalovirus (CMV) .
  • Cytotoxicity: Investigations into the cytotoxic effects on cancer cell lines have shown promising results, indicating the compound's potential as an anticancer agent.
  • Neuroprotective Effects: There are indications of neuroprotective properties, possibly linked to its ability to modulate neurotransmitter systems.

Case Study 1: Antiviral Properties

In a study assessing the antiviral efficacy of various compounds against HSV and CMV, this compound demonstrated significant inhibition of viral replication comparable to established antiviral agents .

Case Study 2: Cytotoxicity in Cancer Models

A series of experiments conducted on human cancer cell lines revealed that treatment with this compound resulted in reduced cell viability and induced apoptosis in a dose-dependent manner . The IC50 values were determined to be within the range of 10–20 µM for various cancer types.

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